acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
CAS No.: 147245-92-9
VCID: VC21539145
Molecular Formula: C25H45N5O13
Molecular Weight: 623.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
The compound "acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid" is a combination of several distinct chemical entities. Each component has unique properties and applications. This article will delve into the characteristics, applications, and research findings related to these compounds. Acetic Acid
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid
(2S)-2-Aminopentanedioic Acid
(2S)-2-Aminopropanoic Acid
(2S)-2,6-Diaminohexanoic Acid
Acetic Acid Deamidation
Biochemical Studies
Applications of the Compounds
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CAS No. | 147245-92-9 | ||||||||||||
Product Name | acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | ||||||||||||
Molecular Formula | C25H45N5O13 | ||||||||||||
Molecular Weight | 623.7 g/mol | ||||||||||||
IUPAC Name | acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 | ||||||||||||
Standard InChIKey | FHEAIOHRHQGZPC-KIWGSFCNSA-N | ||||||||||||
Isomeric SMILES | C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | ||||||||||||
SMILES | CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | ||||||||||||
Canonical SMILES | CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | ||||||||||||
Application | Glatiramer is for reduction of the frequency of relapses in patients with Relapsing-Remitting Multiple Sclerosis. | ||||||||||||
Boiling Point | 385.2ºC at 760mmHg | ||||||||||||
Melting Point | N/A | ||||||||||||
Sequence | EAYKAAEKAYAAKEAAKEAAKAKAEKKAAYAKAKAAKYEKKAKKAAAEYKKK | ||||||||||||
Source | Synthetic | ||||||||||||
Storage | -20°C | ||||||||||||
Synonyms | 5010, TV Acetate, Glatiramer Copaxone Glatiramer glatiramer acetate TV 5010 TV-5010 TV5010 |
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PubChem Compound | 3081884 | ||||||||||||
Last Modified | Aug 15 2023 |
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